molecular formula C20H19BrN4O4 B15039483 3-(4-bromophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15039483
M. Wt: 459.3 g/mol
InChI Key: VJWNGQGBWDLGCO-SSDVNMTOSA-N
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Description

3-(4-bromophenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a pyrazole ring substituted with a bromophenyl group and a trimethoxyphenylmethylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide with 3,4,5-trimethoxybenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding hydrazide and aldehyde.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazides and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, research is ongoing to explore its efficacy in treating various diseases. Its potential as a therapeutic agent is being investigated in preclinical studies.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate cellular processes is well-documented.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
  • 3,4,5-trimethoxybenzaldehyde
  • 4-bromoaniline

Uniqueness

What sets 3-(4-bromophenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H19BrN4O4

Molecular Weight

459.3 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19BrN4O4/c1-27-17-8-12(9-18(28-2)19(17)29-3)11-22-25-20(26)16-10-15(23-24-16)13-4-6-14(21)7-5-13/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-11+

InChI Key

VJWNGQGBWDLGCO-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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